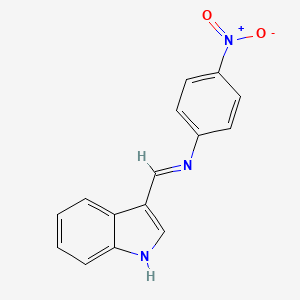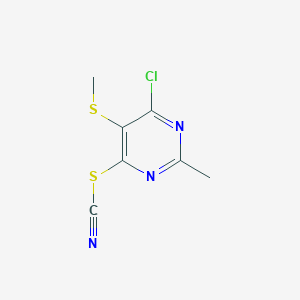
6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate is a heterocyclic compound that contains a pyrimidine ring substituted with chlorine, methyl, methylsulfanyl, and thiocyanate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate typically involves the introduction of the thiocyanate group to a pre-formed pyrimidine ring. One common method is the nucleophilic substitution reaction where a suitable thiocyanate source reacts with a chlorinated pyrimidine derivative under basic conditions. The reaction can be carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
化学反応の分析
Types of Reactions
6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiocyanate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
科学的研究の応用
6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: It may serve as a precursor for the development of pesticides or herbicides.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiocyanate group can act as a nucleophile, forming covalent bonds with electrophilic sites on proteins or other biomolecules. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine: Similar structure but with a trifluoromethyl group instead of a thiocyanate group.
6-Chloro-2-methylsulfanyl-pyrimidin-4-yl-methyl-amine: Similar structure but with a methylamine group instead of a thiocyanate group.
Uniqueness
6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and potential biological activity
特性
CAS番号 |
110234-40-7 |
|---|---|
分子式 |
C7H6ClN3S2 |
分子量 |
231.7 g/mol |
IUPAC名 |
(6-chloro-2-methyl-5-methylsulfanylpyrimidin-4-yl) thiocyanate |
InChI |
InChI=1S/C7H6ClN3S2/c1-4-10-6(8)5(12-2)7(11-4)13-3-9/h1-2H3 |
InChIキー |
SOAYJRYEJPJDFL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C(=N1)Cl)SC)SC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene](/img/structure/B14327821.png)


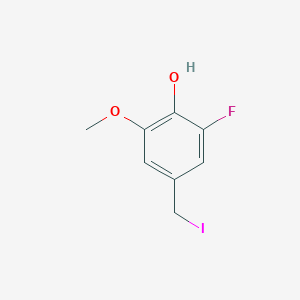
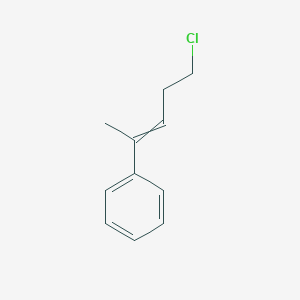


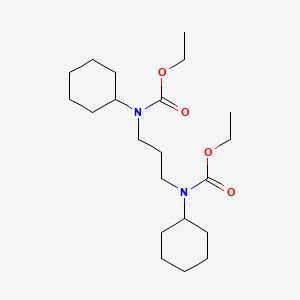
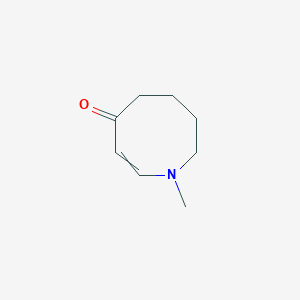

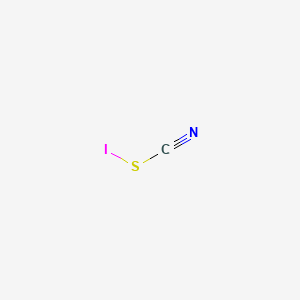
![Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]-](/img/structure/B14327906.png)

